molecular formula C13H12O4 B166713 [(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate CAS No. 133683-50-8

[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate

Cat. No.: B166713
CAS No.: 133683-50-8
M. Wt: 232.23 g/mol
InChI Key: RQVSANHJWDIJET-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate typically involves the benzoylation of 5-hydroxycyclohexanone. The reaction is carried out under acidic or basic conditions using benzoyl chloride as the benzoylating agent . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3,2-O-Benzoyl-5-oxocyclohexanone, while reduction of the carbonyl group can produce 3,2-O-Benzoyl-5-hydroxycyclohexanol .

Scientific Research Applications

[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of [(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,2-O-Benzoyl-5-oxocyclohexanone
  • 3,2-O-Benzoyl-5-hydroxycyclohexanol
  • 3,2-O-Benzoyl-5-methoxycyclohexanone

Uniqueness

[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzoyl and hydroxyl groups allows for diverse reactivity and applications in various fields.

Properties

CAS No.

133683-50-8

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate

InChI

InChI=1S/C13H12O4/c14-10-6-7-12(11(15)8-10)17-13(16)9-4-2-1-3-5-9/h1-5,7,10,14H,6,8H2/t10-/m1/s1

InChI Key

RQVSANHJWDIJET-SNVBAGLBSA-N

Isomeric SMILES

C1C=C(C(=O)C[C@@H]1O)OC(=O)C2=CC=CC=C2

SMILES

C1C=C(C(=O)CC1O)OC(=O)C2=CC=CC=C2

Canonical SMILES

C1C=C(C(=O)CC1O)OC(=O)C2=CC=CC=C2

Synonyms

3,2-O-benzoyl-5-hydroxycyclohexanone
MI 619
MI-619

Origin of Product

United States

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